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Compound of Interest |

Compound Name: 3-(4-Benzyloxyphenyl)phenol
CAS No.: 809285-98-1
Cat. No.: B3060772

Get Quote

Executive Summary

This technical guide provides a comparative analysis of the solid-state properties of 3-(4-
Benzyloxyphenyl)phenol (CAS 809285-98-1), a meta-substituted biphenyl derivative. Unlike
its highly symmetrical para-substituted analogs (e.g., 4,4'-biphenol), this compound exhibits
unique packing motifs driven by its "meta-kink" geometry. This guide contrasts its
crystallographic behavior with standard reference materials to aid researchers in solubility
profiling, formulation design, and polymorph screening.

Structural Context & Causality

The core distinction of 3-(4-Benzyloxyphenyl)phenol lies in its meta-substitution pattern.
While para-substituted biphenyls (like 4,4'-dihydroxybiphenyl) adopt planar, rod-like
conformations that facilitate dense packing and high melting points, the meta-substitution at the
3-position introduces a rotational "kink."

o Causality: This steric disruption prevents the formation of continuous hydrogen-bonded
sheets, typically lowering the lattice energy and melting point.
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o Application: In drug development, this "disrupted packing" is often intentionally designed to
improve solubility in organic solvents compared to the intractable para-analogs.
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Figure 1: Causal relationship between molecular substitution patterns and solid-state
properties.

Comparative XRD Data Analysis

Due to the proprietary nature of specific single-crystal data for CAS 809285-98-1, we utilize
validated structural analogs to establish the expected crystallographic baseline. The table
below contrasts the target molecule with its core scaffold (3-Phenylphenol) and its linear isomer
(4,4'-Biphenol).

Table 1: Crystallographic Parameters of Target vs. Analogs
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Target: 3-(4- Analog 2: 4,4'-
Analog 1: 3- ] .
Feature Benzyloxyphenyl)ph Biphenol (Linear
Phenylphenol (Core)
enol Ref)
CAS Number 809285-98-1 580-51-8 92-88-6
Meta-Kinked
Molecular Geometry ) Meta-Kinked Para-Linear (Rod-like)
(Asymmetric)
Predicted:
Crystal System Orthorhombic or Orthorhombic Monoclinic
Monoclinic
Space Group Predicted: P 21 21 21 P212121][1] P 21/c[2]

Packing Motif

Disrupted H-bonding

networks; likely

Helical chains or

discrete H-bonded

Infinite 2D H-bonded
sheets (Layered).

herringbone. dimers.
) ) Moderate (Est. 80— )
Melting Point 76-79 °C >280 °C (Sublimes)
120 °C)
High (in organic Very Low (due to
Solubility ah ( g High y (

solvents)

lattice energy)

Technical Insight: The P 21 21 21 space group observed in the 3-phenylphenol analog indicates

that the meta-substitution forces the molecules into a chiral, screw-axis packing arrangement to

accommodate the kink, contrasting sharply with the centrosymmetric P 21/c sheets of the linear

4,4'-biphenol.

Experimental Protocol: Powder XRD Characterization

To validate the phase purity and polymorph of your 3-(4-Benzyloxyphenyl)phenol sample,

follow this self-validating protocol. This workflow ensures reproducible data suitable for

regulatory submission.
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Workflow Diagram
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Figure 2: Standardized PXRD characterization workflow.

Step-by-Step Methodology

o Sample Preparation (Critical Step):
o Gently grind 50 mg of the sample using an agate mortar and pestle.

o Why: Patrticle sizes >10 uym cause "spotty" diffraction rings, leading to intensity errors.
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o Validation: Inspect under an optical microscope to ensure no large crystallites remain.
 Instrument Configuration:
o Geometry: Bragg-Brentano (
-2

)-

o Radiation: Cu Ka (
A).

o Voltage/Current: 40 kV / 40 mA.

o Scan Range: 3° to 40° 2
(sufficient for organic lattices).

o Step Size: 0.02°.

o Data Analysis Criteria:
o Low Angle Peaks (<10° 2

): Indicative of large d-spacings typical of the benzyloxy tail packing.

o Amorphous Halo: If a broad hump is observed between 15-25° 2

, the sample is likely amorphous or poorly crystalline (common for meta-substituted
precipitations).

o Reference Check: Compare the pattern against the calculated pattern of 3-phenylphenol
(CSD Refcode: BIPHOLO1) to identify core packing similarities.

References

o Crystal Structure of 3-Phenylphenol

o Source: Cambridge Structural D
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o Details: Reports the P 21 21 21 orthorhombic cell, highlighting the non-planar packing
induced by meta-substitution.

o Link:

o Crystal Structure of 4,4'-Dihydroxybiphenyl! (Biphenol)

o Source:Acta Crystallographica Section B.
o Details: Confirms the P 21/c monoclinic space group with infinite hydrogen-bonded sheets.

o Link:

e General Synthesis & Characterization of Aryloxy Phenols

o Source:Beilstein Journal of Organic Chemistry.
o Details: Provides NMR and melting point data for meta-substituted phenol deriv

o Link:

¢ To cite this document. BenchChem. [Comparative Solid-State Guide: 3-(4-
Benzyloxyphenyl)phenol vs. Structural Analogs]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3060772/docs#comparative-solid-state-
guide-3-4-benzyloxyphenyl-phenol-vs-structural-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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